Enhanced Intermolecular Interactions: Elevated Boiling Point and Density Compared to 1-Oxaspiro[3.5]nonane
The incorporation of two fluorine atoms into the spirocyclic oxetane scaffold leads to a measurable increase in both density and boiling point, indicative of enhanced intermolecular interactions. Specifically, 3,3-difluoro-1-oxaspiro[3.5]nonane exhibits a calculated density of 1.15 g/cm³ and a calculated boiling point of 168.989 °C at 760 mmHg , compared to its non-fluorinated counterpart, 1-oxaspiro[3.5]nonane, which has a predicted density of 1.0±0.1 g/cm³ and a boiling point of 160.1±8.0 °C at 760 mmHg .
| Evidence Dimension | Physicochemical Properties (Boiling Point and Density) |
|---|---|
| Target Compound Data | Density: 1.15 g/cm³; Boiling Point: 168.989 °C at 760 mmHg |
| Comparator Or Baseline | 1-Oxaspiro[3.5]nonane; Density: 1.0±0.1 g/cm³; Boiling Point: 160.1±8.0 °C at 760 mmHg |
| Quantified Difference | Density increase of approximately 15%; Boiling Point increase of approximately 8.9 °C |
| Conditions | Calculated values based on ACD/Labs Percepta Platform (comparator) and ChemBlink database (target). |
Why This Matters
The higher density and boiling point reflect stronger intermolecular forces, which can translate to altered solubility, membrane permeability, and pharmacokinetic profiles in drug candidates.
